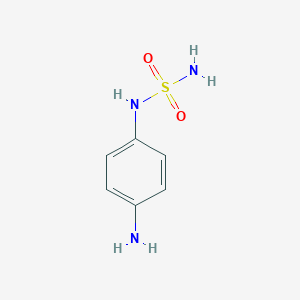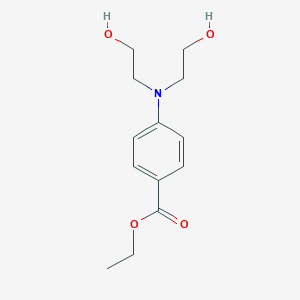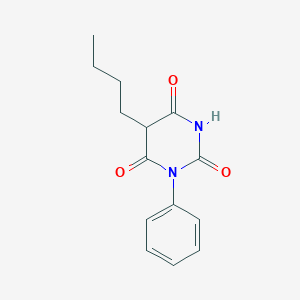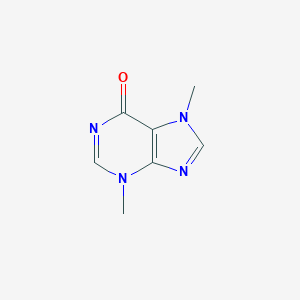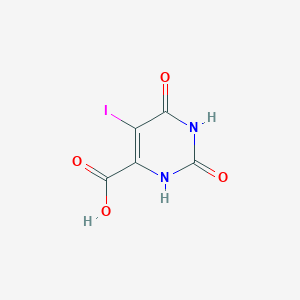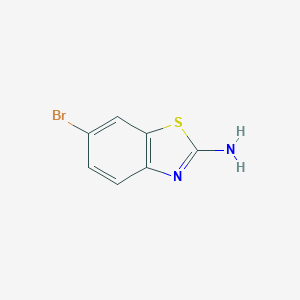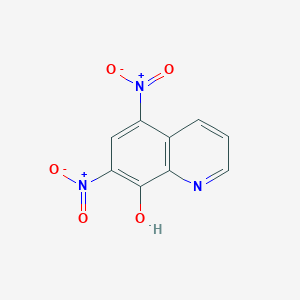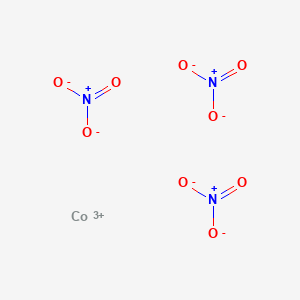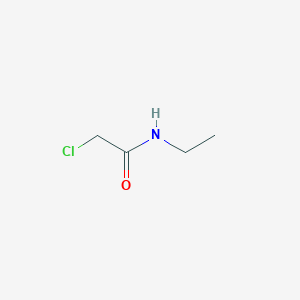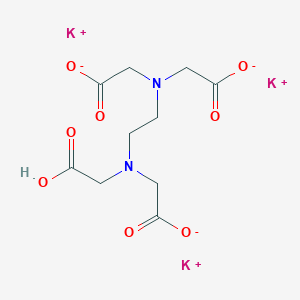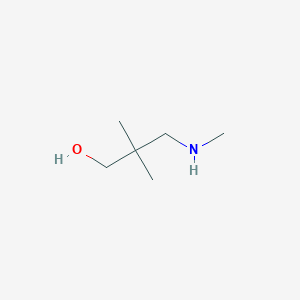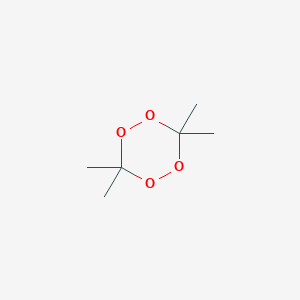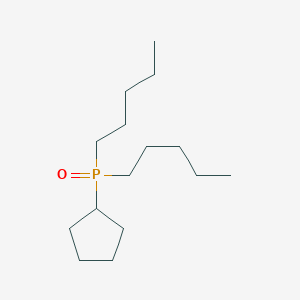
Phosphine oxide, cyclopentyldipentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, cyclopentyldipentyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of phosphine oxide, cyclopentyldipentyl- is not well understood, but it is believed to act as a phosphine oxide ligand in transition metal complexes. These complexes have been studied for their catalytic properties and potential use in the development of new drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of phosphine oxide, cyclopentyldipentyl- have not been extensively studied. However, studies have shown that this compound has low toxicity and is relatively stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using phosphine oxide, cyclopentyldipentyl- in lab experiments is its stability and low toxicity. Additionally, this compound can be easily synthesized using various methods. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of phosphine oxide, cyclopentyldipentyl-. One area of research is the development of new transition metal complexes using this compound as a ligand. These complexes can be studied for their catalytic properties and potential use in the development of new drugs. Additionally, further studies can be conducted to understand the mechanism of action of phosphine oxide, cyclopentyldipentyl- and its potential applications in various scientific research fields.
Méthodes De Synthèse
Phosphine oxide, cyclopentyldipentyl- can be synthesized using various methods, including the reaction of cyclopentanone with dipentylphosphine oxide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure phosphine oxide, cyclopentyldipentyl-. Other methods of synthesis include the reaction of cyclopentanone with dipentylphosphine in the presence of oxygen, or the reaction of cyclopentanone with dipentylphosphine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Phosphine oxide, cyclopentyldipentyl- has been studied for its potential applications in various scientific research fields, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a ligand in the synthesis of transition metal complexes, which have been studied for their catalytic properties. Additionally, phosphine oxide, cyclopentyldipentyl- has been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
17636-48-5 |
|---|---|
Nom du produit |
Phosphine oxide, cyclopentyldipentyl- |
Formule moléculaire |
C15H31OP |
Poids moléculaire |
258.38 g/mol |
Nom IUPAC |
dipentylphosphorylcyclopentane |
InChI |
InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3 |
Clé InChI |
KCNMJDZXLRIIRY-UHFFFAOYSA-N |
SMILES |
CCCCCP(=O)(CCCCC)C1CCCC1 |
SMILES canonique |
CCCCCP(=O)(CCCCC)C1CCCC1 |
Autres numéros CAS |
17636-48-5 |
Synonymes |
Cyclopentyldipentylphosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




